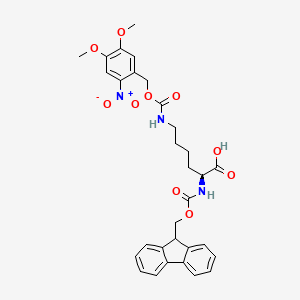

Fmoc-L-Lys(Nvoc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O10/c1-41-27-15-19(26(34(39)40)16-28(27)42-2)17-43-30(37)32-14-8-7-13-25(29(35)36)33-31(38)44-18-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,15-16,24-25H,7-8,13-14,17-18H2,1-2H3,(H,32,37)(H,33,38)(H,35,36)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEGMVQGRMCJDM-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of Nvoc photodeprotection?

An In-depth Technical Guide on the Mechanism of Nvoc Photodeprotection

This technical guide offers a comprehensive overview of the photochemical mechanism of the 6-nitroveratryloxycarbonyl (Nvoc) group, a prominent photolabile protecting group (PPG). Tailored for researchers, scientists, and professionals in drug development, this document details the core reaction pathway, quantitative performance metrics, and practical experimental methodologies.

Introduction to the Nvoc Protecting Group

The 6-nitroveratryloxycarbonyl (Nvoc) group is a member of the ortho-nitrobenzyl class of photolabile protecting groups, which are instrumental in applications requiring spatiotemporal control over the release of active molecules.[1] Nvoc and its parent compound, the o-nitrobenzyl group, are among the most widely utilized PPGs for "caging" biologically relevant molecules, rendering them inactive until a light stimulus is applied.[2][3][4] This ability to initiate biological processes or chemical reactions with light is foundational to fields ranging from chemical biology and pharmacology to materials science. The Nvoc group is specifically a 4,5-dimethoxy-2-nitrobenzyloxycarbonyl moiety, and its derivatives are used to protect functional groups like amines and hydroxyls.[5]

The Core Photodeprotection Mechanism

The photodeprotection of an Nvoc-caged compound is an intramolecular redox reaction initiated by the absorption of UV light, typically around 365 nm. The widely accepted mechanism proceeds through several key intermediates.

-

Photoexcitation: Upon absorbing a photon, the Nvoc group is promoted from its ground state to an excited singlet state. While intersystem crossing to a triplet state can occur, photolysis is understood to proceed from the singlet manifold. Trapping in a non-reactive triplet state can lower the overall quantum yield of the uncaging process.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon adjacent to the aromatic ring). This is a critical step that leads to the formation of a transient aci-nitro intermediate.

-

Rearrangement and Cyclization: The unstable aci-nitro intermediate rapidly rearranges. An oxygen atom from the aci-nitro group inserts into the benzylic carbon-hydrogen bond, forming a cyclic intermediate.

-

Cleavage and Release: This cyclic intermediate is short-lived and collapses to release the deprotected molecule, carbon dioxide (CO₂), and the byproduct, 6-nitrosoveratraldehyde. The entire uncaging process is typically completed on the microsecond timescale.

The photochemical byproducts, particularly the reactive 6-nitrosoveratraldehyde, should be considered in experimental design as they can potentially interact with the system under study or absorb light, affecting reaction efficiency.

Nvoc Photodeprotection Pathway

Caption: The photochemical reaction pathway for the deprotection of Nvoc-caged compounds.

Quantitative Data on Nvoc Photodeprotection

The efficiency of a photolabile protecting group is defined by key photochemical parameters. The product of the molar extinction coefficient (ε) and the quantum yield (Φ) is often used as a direct measure of a PPG's uncaging efficiency.

| Parameter | Typical Value / Range | Notes |

| Wavelength of Irradiation (λ) | ~365 nm | Optimal wavelength for excitation of the nitrobenzyl chromophore. |

| Molar Extinction Coefficient (ε) | 3,000 - 6,000 M⁻¹cm⁻¹ | At the wavelength of maximum absorbance (λmax). |

| Quantum Yield of Uncaging (Φu) | 0.01 - 0.05 (1-5%) | This value can be highly dependent on the leaving group and solvent conditions. Trapping in the triplet state can lower the yield. |

| Release Timescale | Microseconds (e.g., ~32 µs) | The rate at which the free substrate appears after the light pulse. |

Experimental Protocols for Nvoc Deprotection

This section provides a generalized protocol for the photolytic cleavage of Nvoc-protected compounds. Optimization of concentration, solvent, and irradiation time is crucial for specific applications.

Materials and Equipment

-

Nvoc-protected compound

-

Solvent: A suitable solvent that dissolves the compound and is transparent at the irradiation wavelength (e.g., methanol, acetonitrile, buffered aqueous solutions).

-

Reaction Vessel: Quartz cuvette or flask to allow for UV light transmission.

-

UV Light Source: A mercury arc lamp with appropriate filters or a UV-LED with a peak emission around 365 nm.

-

Stirring Mechanism: Magnetic stirrer and stir bar for uniform irradiation.

-

Analytical Instrumentation: HPLC, LC-MS, or NMR for monitoring reaction progress.

-

Inert Gas (Optional): Nitrogen or Argon for degassing oxygen-sensitive reactions.

Photolysis Procedure

-

Sample Preparation: Dissolve the Nvoc-protected compound in the chosen solvent within the quartz reaction vessel. A typical starting concentration is 1-10 mM.

-

Degassing (Optional): If the reaction is sensitive to oxygen, degas the solution by bubbling a gentle stream of inert gas (N₂ or Ar) through it for 15-30 minutes.

-

Irradiation: Place the reaction vessel in a photochemical reactor or in front of the UV light source. Ensure continuous stirring for homogenous exposure.

-

Reaction Monitoring: At predetermined time intervals, withdraw small aliquots from the reaction mixture. Analyze these aliquots using HPLC or LC-MS to track the disappearance of the starting material and the appearance of the deprotected product.

-

Reaction Completion: Continue irradiation until the starting material is consumed or the desired level of conversion is achieved.

-

Work-up and Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product, which contains the 6-nitrosoveratraldehyde byproduct, can be purified using standard techniques like column chromatography or recrystallization.

Experimental Workflow for Nvoc Deprotection

Caption: A generalized experimental workflow for the photodeprotection of Nvoc-caged molecules.

References

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

Synthesis and Characterization of Fmoc-L-Lys(Nvoc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(6-nitroveratryloxycarbonyl)-L-lysine (Fmoc-L-Lys(Nvoc)-OH). This orthogonally protected amino acid is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for applications requiring photocleavable protecting groups. The nitroveratryloxycarbonyl (Nvoc) group on the lysine side chain can be selectively removed by photolysis, allowing for precise spatial and temporal control in the synthesis of complex peptides and other bioconjugates. This document outlines a putative synthetic pathway, detailed, though generalized, experimental protocols, and the expected analytical characterization of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various commercial suppliers.[1][2]

Table 1: Physicochemical Data of this compound

| Property | Value |

| Chemical Formula | C₃₁H₃₃N₃O₁₀ |

| Molecular Weight | 607.61 g/mol [1] |

| CAS Number | 150571-28-1 |

| Appearance | White to off-white powder |

| Purity | ≥98% (as specified by commercial suppliers) |

| Melting Point | 108 °C (decomposition) |

| Solubility | Soluble in DMSO (10 mM) and other organic solvents. |

| Storage | 2-8°C |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are generalized protocols and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Nε-(6-nitroveratryloxycarbonyl)-L-lysine (Nε-Nvoc-L-Lysine)

-

Dissolution: Dissolve L-lysine hydrochloride in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution to 0°C in an ice bath and add a suitable base, such as sodium bicarbonate, in portions to neutralize the hydrochloride and maintain a basic pH.

-

Nvoc Protection: Slowly add a solution of 4,5-dimethoxy-2-nitrobenzyl chloroformate (Nvoc-Cl) in dioxane to the lysine solution while stirring vigorously. The reaction mixture is kept at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Nε-Nvoc-L-Lysine.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(6-nitroveratryloxycarbonyl)-L-lysine (this compound)

-

Dissolution: Dissolve the purified Nε-Nvoc-L-Lysine in a 10% aqueous sodium carbonate solution.

-

Fmoc Protection: Add a solution of Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) in dioxane dropwise to the stirring solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-water and acidify with citric acid or dilute HCl to a pH of 2-3.

-

Extraction: Extract the product with ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure this compound.

Characterization

Characterization Workflow

Caption: General workflow for the characterization of this compound.

Expected Analytical Data

Table 2: Expected Characterization Data for this compound

| Technique | Expected Results |

| ¹H NMR | The spectrum should exhibit characteristic peaks for the protons of the Fmoc group (aromatic region ~7.2-7.8 ppm), the Nvoc group (aromatic protons and methoxy groups), the lysine backbone, and the methylene protons of the side chain. The chemical shifts and coupling patterns would be consistent with the assigned structure. |

| ¹³C NMR | The spectrum should show distinct signals for all 31 carbon atoms in the molecule, including the carbonyl carbons of the carbamate and carboxylic acid groups, the aromatic carbons of the Fmoc and Nvoc moieties, and the aliphatic carbons of the lysine side chain. |

| Mass Spectrometry (ESI-MS) | In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 608.6. Other adducts such as [M+Na]⁺ at m/z 630.6 may also be observed. High-resolution mass spectrometry should confirm the elemental composition. |

| HPLC | A reversed-phase HPLC analysis would be used to determine the purity of the compound. A single major peak, typically with a purity of >98%, is expected under optimized conditions (e.g., using a C18 column with a water/acetonitrile gradient containing 0.1% TFA). |

| FT-IR | The infrared spectrum would show characteristic absorption bands for the N-H, C=O (carbamate and carboxylic acid), and NO₂ functional groups. |

Conclusion

This compound is a key reagent for advanced peptide synthesis, enabling the introduction of a photocleavable protecting group for strategic deprotection. While a detailed, peer-reviewed synthesis and characterization protocol is not widely published, this guide provides a robust, putative synthetic route and outlines the expected analytical data for the successful preparation and validation of this compound. The methodologies described herein are based on well-established principles of organic chemistry and peptide synthesis, offering a solid foundation for researchers in the field. Careful execution and optimization of the described protocols are crucial for obtaining a high-purity product suitable for demanding applications in drug discovery and development.

References

The Dawn of Photocontrol: An In-depth Guide to Photocleavable Groups in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide chemistry and drug development, precision is paramount. The ability to control the activation of therapeutic peptides and other bioactive molecules with spatial and temporal accuracy offers unprecedented opportunities for targeted therapies, advanced research tools, and novel biomaterials. Photocleavable groups (PCGs), molecular entities that can be selectively cleaved by light, have emerged as a powerful tool to achieve this level of control. This technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations of PCGs in peptide chemistry, offering a valuable resource for researchers seeking to harness the power of light in their work.

The Principle of Photocleavage: A Light-Switch for Molecular Activation

Photocleavable protecting groups are chemical moieties that mask the function of a molecule until they are exposed to light of a specific wavelength.[1] This "caging" strategy allows for the precise release of a bioactive peptide or other molecules in a desired location and at a specific time, minimizing off-target effects and enabling sophisticated experimental designs.[2] The ideal PCG exhibits high stability in the dark, efficient cleavage upon irradiation with a specific wavelength of light (preferably in the near-UV to visible range to minimize photodamage to biological systems), and generates non-toxic byproducts.[3]

The process of photocleavage is initiated by the absorption of a photon, which excites the PCG to a higher energy state. This electronically excited molecule then undergoes a series of intramolecular reactions, ultimately leading to the cleavage of the covalent bond linking the PCG to the peptide and the release of the active molecule.[4][5]

A Survey of Common Photocleavable Groups

A variety of photocleavable groups have been developed, each with its unique photochemical properties. The choice of a specific PCG depends on the application, including the desired cleavage wavelength, quantum yield (a measure of the efficiency of the photocleavage process), and the chemical nature of the peptide being modified.

ortho-Nitrobenzyl (ONB) Derivatives

The ortho-nitrobenzyl (ONB) group is one of the most widely used and well-characterized PCGs. Its photocleavage mechanism proceeds through a Norrish Type II reaction, involving an intramolecular hydrogen abstraction by the excited nitro group. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule and form an ortho-nitrosobenzaldehyde byproduct.

Derivatives of the ONB group, such as the 2-nitroveratryl (NV) and 6-nitropiperonylmethyl (NP) groups, have been developed to red-shift the absorption maximum to longer wavelengths, which are less damaging to biological samples.

Coumarin-Based Groups

Coumarin-based PCGs have gained significant attention due to their longer-wavelength absorption profiles, often extending into the visible region, and their generally high quantum yields. The photocleavage mechanism of coumarin derivatives typically involves a heterolytic bond cleavage in the excited singlet state, forming a contact ion pair intermediate. Modifications to the coumarin scaffold can be used to fine-tune the absorption maximum and other photophysical properties. For instance, the 7-(diethylamino)coumarin-4-ylmethyl (DEACM) group is a popular choice for biological applications due to its efficient photorelease with visible light.

Phenacyl-Based Groups

Phenacyl esters are another important class of PCGs used for the protection of carboxylic acids. Unlike the intramolecular mechanism of ONB groups, the cleavage of phenacyl groups often involves a radical mechanism where the solvent acts as a hydrogen donor. This makes the choice of solvent crucial for efficient cleavage.

Quantitative Comparison of Common Photocleavable Groups

The selection of an appropriate PCG is critical for the success of any photocleavage experiment. The following table summarizes the key quantitative data for some of the most common PCGs used in peptide chemistry, allowing for easy comparison.

| Photocleavable Group (PCG) | Abbreviation | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Key Features & Considerations |

| ortho-Nitrobenzyl | ONB | ~350 | 0.01 - 0.1 | Well-established, versatile for various functional groups. Byproducts can be reactive. |

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350 - 365 | ~0.05 | Improved quantum yield and solubility compared to ONB. |

| 6-Nitroveratryloxycarbonyl | NVOC | ~350 | ~0.013 | Commonly used for amine protection in solid-phase peptide synthesis. |

| 7-(Diethylamino)coumarin-4-ylmethyl | DEACM | 350 - 400 | ~0.002 - 0.2 | Longer wavelength absorption, high fluorescence, fast release rates. |

| p-Hydroxyphenacyl | pHP | 275 - 313 | 0.1 - 0.4 (can approach 1.0) | High quantum yields, clean reaction with a single major byproduct. |

| 7-Diethylamino-3-methyl coumarin | DEAMC | ~450 | - | Developed for selenocysteine protection, cleavable with visible light. |

Note: Quantum yields can vary significantly depending on the solvent, pH, and the nature of the caged molecule.

Experimental Protocols and Methodologies

The successful application of PCGs in peptide chemistry requires careful consideration of the experimental conditions. This section provides an overview of key methodologies.

Synthesis of Photocleavable Peptides

The synthesis of peptides containing a photocleavable group can be achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry.

General Workflow for On-Resin Modification:

-

Peptide Synthesis: The peptide is synthesized on a solid support using standard Fmoc- or Boc-based SPPS protocols.

-

Introduction of the PCG: A photocleavable linker can be attached to the resin prior to peptide synthesis, or a photocleavable amino acid derivative can be incorporated during the synthesis. Alternatively, a functional group on a side chain of a specific amino acid can be modified with the PCG after the peptide has been assembled on the resin.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are removed using standard procedures (e.g., trifluoroacetic acid), leaving the photocleavable group intact.

-

Purification: The crude peptide is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Photolysis Conditions

The conditions for photocleavage must be optimized to ensure efficient and selective release of the peptide.

-

Light Source: A light source that emits at the absorption maximum of the PCG should be used. This can be a mercury lamp with appropriate filters, a light-emitting diode (LED), or a laser. For two-photon excitation, a pulsed laser in the near-infrared (NIR) range is required.

-

Solvent: The choice of solvent is critical, especially for PCGs that undergo solvent-assisted cleavage mechanisms like phenacyl groups. For biological applications, aqueous buffers are typically used.

-

Reaction Monitoring: The progress of the photolysis reaction can be monitored by techniques such as HPLC or mass spectrometry to determine the rate of disappearance of the caged peptide and the appearance of the uncaged product.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate key processes in the application of photocleavable groups.

Applications in Peptide Chemistry and Beyond

The ability to control peptide activity with light has opened up a wide range of applications in research and drug development.

-

"Caged" Peptides and Proteins: By temporarily inactivating a peptide with a PCG, researchers can study complex biological processes with high temporal and spatial resolution. For example, a caged enzyme inhibitor can be introduced into a cellular system and then activated at a specific time point to study its effect on a signaling pathway.

-

Light-Directed Synthesis: PCGs are used in the light-directed synthesis of peptide arrays on solid surfaces, enabling the creation of high-density microarrays for high-throughput screening and diagnostics.

-

Targeted Drug Delivery: Photocleavable linkers can be used to attach a peptide drug to a delivery vehicle, such as a nanoparticle or a cell-penetrating peptide. The drug is released from the carrier only when the target tissue is irradiated with light, thereby reducing systemic toxicity and increasing therapeutic efficacy.

-

Proteomics: Photocleavable linkers are valuable tools in chemical proteomics for the identification and characterization of protein-protein interactions and post-translational modifications. A photocleavable biotin tag, for instance, allows for the capture of target proteins on a streptavidin support and their subsequent release by light for analysis by mass spectrometry.

-

Biomaterials: PCGs can be incorporated into hydrogels and other biomaterials to create light-responsive materials. For example, a peptide-based hydrogel can be designed to degrade and release a therapeutic agent upon exposure to light.

Future Outlook

The field of photocleavable groups in peptide chemistry is continuously evolving. Current research focuses on the development of novel PCGs with improved properties, such as:

-

Longer Wavelength Absorption: Shifting the cleavage wavelength further into the red and near-infrared regions of the spectrum will allow for deeper tissue penetration and reduced phototoxicity, which is crucial for in vivo applications.

-

Two-Photon Absorption: PCGs that can be cleaved by the simultaneous absorption of two lower-energy photons offer superior spatial resolution and deeper tissue penetration.

-

Increased Quantum Yields: Developing PCGs with higher quantum yields will improve the efficiency of the photocleavage process, allowing for the use of lower light doses.

-

Bioorthogonality: Ensuring that the PCG and its byproducts are truly non-reactive within a biological system is a key area of ongoing research.

As our understanding of photochemistry deepens and our ability to design and synthesize novel molecular architectures improves, photocleavable groups will undoubtedly play an increasingly important role in advancing peptide-based therapeutics, diagnostics, and research tools. The ability to command molecular function with the precision of light promises a bright future for peptide chemistry and its impact on human health.

References

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. Peptide photocaging: A brief account of the chemistry and biological applications [ccspublishing.org.cn]

- 3. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pubs.acs.org [pubs.acs.org]

The Nvoc Protecting Group: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the discovery, development, and application of the 6-nitroveratryloxycarbonyl (Nvoc) protecting group in chemical synthesis and biological studies.

The 6-nitroveratryloxycarbonyl (Nvoc) group is a photolabile protecting group that has become an invaluable tool in synthetic chemistry and chemical biology. Its ability to be cleaved with high spatial and temporal precision using UV light has enabled advancements in fields ranging from peptide synthesis to the study of complex biological signaling pathways. This technical guide provides a comprehensive overview of the Nvoc protecting group, including its discovery, chemical properties, and detailed protocols for its use.

Discovery and Development

The Nvoc protecting group emerged from the broader class of 2-nitrobenzyl-based photolabile protecting groups. These groups are designed to be stable under a variety of chemical conditions but can be selectively removed upon irradiation with UV light. The Nvoc group is a second-generation photolabile protecting group, developed to improve upon the properties of earlier nitrobenzyl derivatives. Modifications to the core nitrobenzyl structure, such as the introduction of methoxy groups on the aromatic ring as seen in Nvoc, were made to fine-tune the photochemical properties, including the wavelength of maximum absorption and the efficiency of photocleavage.

Physicochemical Properties and Quantitative Data

The utility of a photolabile protecting group is largely determined by its photochemical and physical properties. Key parameters include its absorption maximum (λmax), molar extinction coefficient (ε), and quantum yield (Φ) of photocleavage. The quantum yield represents the efficiency of the photocleavage reaction, defined as the number of molecules undergoing a specific event (in this case, cleavage) per photon absorbed.[1]

The Nvoc group and its derivatives have been characterized to determine these critical parameters. Below is a summary of key quantitative data for Nvoc and a comparison with other common photolabile protecting groups.

| Protecting Group | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent | Reference |

| Nvoc | ~350 | Not explicitly found | 0.0013 | Solution | [2] |

| MeNPOC | Not explicitly found | Not explicitly found | 0.0075 | Solution | [2] |

| NPPOC | ~365 | ~230 | 0.41 | Methanol | [3] |

Note: The direct comparison of quantum yields can be challenging as values are often determined under different experimental conditions (e.g., solvent, substrate).

The UV-Vis absorption spectrum of Nvoc-protected compounds is a critical piece of data for planning photocleavage experiments. The spectrum for a 4-(6-nitroveratryloxycarbonyl)catechol (a representative Nvoc-protected molecule) shows a significant absorption band extending towards 400 nm, which allows for cleavage with less damaging, longer wavelength UV light.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of the Nvoc protecting group. This section provides step-by-step methodologies for the introduction and photolytic cleavage of the Nvoc group.

Synthesis of 6-Nitroveratryloxycarbonyl Chloride (Nvoc-Cl)

The key reagent for introducing the Nvoc protecting group is 6-nitroveratryloxycarbonyl chloride (Nvoc-Cl). While commercially available, it can also be synthesized in the laboratory.

Materials:

-

6-Nitroveratryl alcohol

-

Phosgene or a phosgene equivalent (e.g., triphosgene)

-

Anhydrous, inert solvent (e.g., dichloromethane, toluene)

-

Inert gas atmosphere (e.g., nitrogen, argon)

Procedure:

-

Dissolve 6-nitroveratryl alcohol in an anhydrous, inert solvent under an inert gas atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phosgene or a phosgene equivalent in the same solvent to the cooled solution of 6-nitroveratryl alcohol.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess phosgene and solvent under reduced pressure.

-

The crude Nvoc-Cl can be purified by recrystallization or column chromatography.

Safety Note: Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Nvoc Protection of Amines (e.g., Amino Acids)

The Nvoc group is commonly used to protect the amino group of amino acids for applications in peptide synthesis.

Materials:

-

Amino acid

-

6-Nitroveratryloxycarbonyl chloride (Nvoc-Cl)

-

Base (e.g., sodium bicarbonate, triethylamine)

-

Solvent (e.g., dioxane/water, dichloromethane)

Procedure:

-

Dissolve the amino acid in a suitable solvent system, such as a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Cool the solution to 0 °C.

-

Slowly add a solution of Nvoc-Cl in dioxane to the amino acid solution while maintaining the temperature at 0 °C and vigorously stirring.

-

Allow the reaction to proceed for several hours at room temperature, monitoring by TLC.

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.

-

Extract the Nvoc-protected amino acid with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Photolytic Cleavage of the Nvoc Group

The removal of the Nvoc group is achieved by irradiation with UV light, typically in the range of 350-365 nm.

Materials:

-

Nvoc-protected compound

-

Solvent (e.g., methanol, dioxane, acetonitrile)

-

Photochemical reactor equipped with a UV lamp (e.g., mercury arc lamp)

-

Filter to select the desired wavelength range (optional)

Procedure:

-

Dissolve the Nvoc-protected compound in a suitable solvent in a quartz reaction vessel. The concentration should be optimized for the specific reaction but is typically in the millimolar range.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the Nvoc group.

-

Irradiate the solution with a UV lamp at the appropriate wavelength (typically 365 nm). The irradiation time will depend on the quantum yield of the specific substrate, the lamp intensity, and the concentration of the solution.

-

Monitor the progress of the deprotection reaction by TLC or HPLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude deprotected product can be purified by standard techniques such as column chromatography or extraction to remove the 6-nitrosoveratraldehyde byproduct.

Applications and Workflows

The unique properties of the Nvoc protecting group have led to its widespread use in various applications, most notably in the light-directed synthesis of peptide arrays and the development of "caged" biological molecules.

Light-Directed Synthesis of Peptide Arrays

One of the most significant applications of the Nvoc protecting group is in the photolithographic synthesis of high-density peptide arrays.[4] This technique allows for the parallel synthesis of thousands of different peptides on a solid support, which can then be used for a variety of applications, including epitope mapping, drug discovery, and proteomics research.

The general workflow for this process involves the sequential coupling of Nvoc-protected amino acids to a solid support, with photolithographic masks used to selectively deprotect specific areas of the support at each step.

Caption: Workflow for light-directed synthesis of peptide arrays using Nvoc.

Caged Compounds in Signal Transduction

The Nvoc group can be used to "cage" biologically active molecules, rendering them inactive until they are released by a pulse of light. This technique allows for the precise spatial and temporal control of signaling pathways in living cells and tissues. For example, Nvoc-caged neurotransmitters, such as glutamate, can be used to study synaptic transmission and plasticity with high precision.

The workflow for a typical caged compound experiment in a biological system is as follows:

Caption: Experimental workflow for using Nvoc-caged compounds in biological systems.

Conclusion

The discovery and development of the Nvoc protecting group have provided chemists and biologists with a powerful tool for controlling chemical reactions and biological processes with light. Its well-characterized photochemical properties and established synthetic protocols have made it a reliable choice for a wide range of applications. As research continues to push the boundaries of spatiotemporal control at the molecular level, the Nvoc group and its future derivatives will undoubtedly play a crucial role in enabling new scientific discoveries.

References

An In-depth Technical Guide to the Solubility and Stability of Fmoc-L-Lys(Nvoc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Nα-Fmoc-Nε-(o-nitroveratryloxycarbonyl)-L-lysine (Fmoc-L-Lys(Nvoc)-OH), a critical building block in solid-phase peptide synthesis (SPPS), particularly for the generation of photocleavable peptides and caged compounds. Understanding the physicochemical properties of this derivative is paramount for its effective handling, storage, and application in complex synthetic workflows.

Physicochemical Properties

This compound is a lysine derivative carrying the fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino group and the photolabile o-nitroveratryloxycarbonyl (Nvoc) group on its epsilon-amino group.

| Property | Value | Source |

| Molecular Weight | 607.61 g/mol | [1] |

| Appearance | White to off-white or yellowish powder | [1] |

| Melting Point | 108 °C (with decomposition) | [1] |

| Storage Temperature | 2-8°C (solid) | [1] |

Solubility

The solubility of Fmoc-protected amino acids is a critical factor in ensuring efficient coupling reactions during solid-phase peptide synthesis. Insufficient solubility can lead to incomplete reactions and the formation of deletion sequences. The solubility of this compound is influenced by several factors, including the solvent system, temperature, and the presence of both the bulky Fmoc group and the relatively large, hydrophobic Nvoc group.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, supplier data indicates a solubility of 10 mM in dimethyl sulfoxide (DMSO) [2].

General principles suggest that the presence of the bulky and hydrophobic Fmoc and Nvoc groups enhances solubility in polar aprotic solvents commonly used in peptide synthesis. A qualitative assessment of solubility in common SPPS solvents is provided below.

| Solvent | Abbreviation | Expected Solubility | Rationale |

| Dimethylformamide | DMF | Good to High | A common and effective solvent for Fmoc-amino acids. |

| N-Methyl-2-pyrrolidone | NMP | Good to High | Another widely used polar aprotic solvent in SPPS with excellent solvating properties. |

| Dimethyl sulfoxide | DMSO | High | Known to be a powerful solvent for a wide range of organic molecules. |

| Dichloromethane | DCM | Moderate to Good | The hydrophobicity of the protecting groups should facilitate dissolution in this less polar solvent. |

Factors Affecting Solubility

-

Solvent Choice : Polar aprotic solvents like DMF, NMP, and DMSO are generally the most effective for dissolving Fmoc-amino acids.

-

Temperature : Gently warming the solvent can aid in the dissolution of the compound. However, prolonged heating should be avoided to prevent potential degradation.

-

Sonication : The use of an ultrasonic bath can facilitate the dissolution process.

-

Purity of the Compound : Impurities can significantly impact the solubility of the amino acid derivative.

Stability

The stability of this compound is crucial for its successful storage and use in multi-step peptide synthesis. The molecule has two key protecting groups, each with distinct lability profiles.

Chemical Stability

-

Fmoc Group (Base Labile) : The Nα-Fmoc group is stable under acidic and neutral conditions but is readily cleaved by secondary amines, most commonly a 20% solution of piperidine in DMF. This orthogonality is the cornerstone of Fmoc-based SPPS.

-

Nvoc Group (Photolabile, Acid/Base Stable) : The Nε-Nvoc group is stable to the basic conditions used for Fmoc deprotection and the acidic conditions (e.g., trifluoroacetic acid) often used for the final cleavage of the peptide from the resin. This stability allows for the selective deprotection of the α-amino group during chain elongation.

Photostability

The Nvoc group is intentionally photolabile, designed to be cleaved upon exposure to UV light, typically around 350 nm. This property is exploited to generate "caged" peptides that can be activated at a specific time and location with light. Consequently, This compound is light-sensitive and should be protected from light during storage and handling .

Stability in Solution

While solid this compound is stable when stored correctly, its stability in solution is limited.

-

Storage in DMSO : For long-term storage in solution, it is recommended to store aliquots at -20°C or -80°C. Supplier data for similar compounds suggests stability for up to 6 months at -80°C and 1 month at -20°C.

-

Stability in DMF : N,N-Dimethylformamide (DMF), a common solvent in SPPS, can contain dimethylamine impurities, which can lead to the premature cleavage of the Fmoc group. Therefore, it is recommended to use high-purity, amine-free DMF and to prepare solutions of this compound fresh before use. Studies on other Fmoc-amino acids, such as Fmoc-Arg(X)-OH, have shown degradation over time in DMF at room temperature.

Potential Degradation Pathways

-

Premature Fmoc Deprotection : As mentioned, basic impurities in solvents can lead to the unintended removal of the Fmoc group.

-

Photodegradation : Exposure to UV light will lead to the cleavage of the Nvoc group.

-

Diketopiperazine Formation : During the second amino acid coupling in SPPS, the deprotected N-terminus can attack the ester linkage to the resin, leading to the formation of a diketopiperazine and termination of the peptide chain. This is a general side reaction in Fmoc-SPPS.

Experimental Protocols

General Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Solvents of interest (e.g., DMF, NMP, DCM, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a UV detector (e.g., monitoring at 265 nm for the Fmoc group)

-

Volumetric flasks, pipettes, and syringes

-

0.22 µm syringe filters

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile/water) to generate a calibration curve.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the test solvent in a vial.

-

Tightly cap the vial and agitate the mixture using a vortex mixer and then a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the prepared sample and the standard solutions into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Protocol for Nvoc Group Photocleavage

This protocol describes the general procedure for the photolytic deprotection of the Nvoc group from a peptide synthesized with this compound.

Materials:

-

Peptide containing the Lys(Nvoc) residue

-

A suitable buffer or solvent (e.g., neutral aqueous buffer, organic solvent)

-

UV lamp with an emission maximum around 350-365 nm

-

Quartz reaction vessel or cuvette (transparent to UV light)

Procedure:

-

Dissolve the Peptide: Dissolve the Nvoc-protected peptide in the chosen solvent in the quartz reaction vessel. The concentration will depend on the specific application.

-

Irradiation:

-

Place the reaction vessel at a fixed distance from the UV lamp.

-

Irradiate the solution with UV light (350-365 nm). The irradiation time will depend on the quantum yield of the cleavage, the light intensity, and the concentration of the peptide. The progress of the deprotection can be monitored by HPLC or mass spectrometry.

-

-

Post-Cleavage Workup: After complete cleavage, the resulting peptide with a free lysine side chain can be purified by HPLC if necessary.

Visualizations

Logical Workflow for the Use of this compound in SPPS

Caption: Workflow for SPPS using this compound.

Signaling Pathway for Nvoc Group Photocleavage

References

Spectroscopic Properties of Fmoc-L-Lys(Nvoc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of Nα-Fmoc-Nε-Nvoc-L-lysine (Fmoc-L-Lys(Nvoc)-OH), a key building block in synthetic peptide chemistry. Due to the limited availability of specific experimental spectra in public databases, this document outlines the expected spectroscopic characteristics based on the constituent chromophores and provides detailed, generalized protocols for their determination.

Introduction

This compound is a derivative of the amino acid L-lysine, orthogonally protected at the α-amino group with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and at the ε-amino group with the photolabile 6-nitroveratryloxycarbonyl (Nvoc) group. This protection scheme is particularly valuable in solid-phase peptide synthesis (SPPS) for the precise incorporation of lysine, allowing for subsequent site-specific modifications or the synthesis of caged peptides. The Nvoc group can be selectively cleaved using UV light, typically around 350 nm, providing spatio-temporal control over peptide activation.[1]

A thorough understanding of the spectroscopic properties of this compound is essential for its characterization, purity assessment, and effective use in synthesis. This guide covers its expected properties in UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the Fmoc and Nvoc chromophores.

Table 1: Predicted UV-Visible Spectroscopic Data

| Parameter | Expected Value | Solvent | Notes |

| λmax 1 | ~265 nm | Methanol or Acetonitrile | Characteristic of the fluorenyl group of Fmoc. |

| λmax 2 | ~290 nm | Methanol or Acetonitrile | Characteristic of the fluorenyl group of Fmoc. |

| λmax 3 | ~301 nm | Methanol or Acetonitrile | Characteristic of the fluorenyl group of Fmoc. |

| λmax 4 | ~350 nm | Methanol or Acetonitrile | Characteristic of the nitro-aromatic system of the Nvoc group. This peak is crucial for photolysis. |

| Molar Extinction Coefficient (ε) at ~350 nm | ~5,000 M-1cm-1 | Methanol or Acetonitrile | Approximate value; requires experimental determination. |

Table 2: Predicted Fluorescence Spectroscopic Data

| Parameter | Expected Value | Solvent | Notes |

| Excitation Wavelength (λex) | ~301 nm | Methanol or Acetonitrile | Corresponding to one of the Fmoc absorption maxima. |

| Emission Wavelength (λem) | ~320-330 nm | Methanol or Acetonitrile | The Fmoc group is fluorescent, but the Nvoc group may cause quenching. |

Table 3: Predicted 1H and 13C NMR Chemical Shifts

Solvent: DMSO-d6. Shifts are predicted relative to TMS at 0 ppm.

| Assignment | Expected 1H Chemical Shift (δ, ppm) | Expected 13C Chemical Shift (δ, ppm) |

| Lysine α-CH | 3.8 - 4.2 | ~55 |

| Lysine β-CH2 | 1.5 - 1.8 | ~30 |

| Lysine γ-CH2 | 1.2 - 1.5 | ~23 |

| Lysine δ-CH2 | 1.3 - 1.6 | ~29 |

| Lysine ε-CH2 | 2.9 - 3.2 | ~40 |

| Fmoc CH, CH2 | 4.2 - 4.4 | ~47 (CH), ~66 (CH2) |

| Fmoc Aromatic CH | 7.2 - 7.9 | 120, 125, 127, 128, 141, 144 |

| Nvoc Aromatic CH | 7.0 - 7.7 | 108, 110, 148, 153 |

| Nvoc Methoxy (OCH3) | ~3.9 (two singlets) | ~56 |

| Nvoc Methylene (CH2) | ~5.5 | ~64 |

| Carboxyl C=O | - | ~174 |

| Urethane C=O (Fmoc & Nvoc) | - | ~156 |

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Adduct | Expected m/z | Notes |

| ESI (+) | [M+H]+ | 608.61 | Based on Molecular Weight of 607.61 g/mol .[2] |

| ESI (+) | [M+Na]+ | 630.59 | Common adduct observed in ESI-MS. |

| ESI (+) | [M+K]+ | 646.56 | Common adduct observed in ESI-MS. |

| ESI (-) | [M-H]- | 606.59 | Deprotonated molecular ion. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

UV-Visible Spectrophotometry

Objective: To determine the absorption maxima (λmax) and molar extinction coefficient (ε).

Materials:

-

This compound

-

Spectrophotometric grade methanol or acetonitrile

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 10.00 mL) of methanol to create a stock solution of known concentration.

-

Working Solution Preparation: Dilute the stock solution with the same solvent to prepare a working solution with an expected absorbance between 0.5 and 1.5 at the λmax.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Blanking: Fill a quartz cuvette with the solvent (methanol or acetonitrile) and place it in the reference holder. Use this to perform a baseline correction or "zero" the instrument across the desired wavelength range.

-

Sample Measurement: Rinse the sample cuvette with the working solution, then fill it and place it in the sample holder.

-

Spectrum Acquisition: Scan the sample from 200 nm to 500 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at the Nvoc-specific λmax (~350 nm).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra.

Materials:

-

This compound

-

Spectroscopic grade methanol or acetonitrile

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in methanol or acetonitrile. The concentration should be low to avoid inner filter effects.

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Excitation Spectrum: Set the emission monochromator to the expected emission maximum (~325 nm) and scan the excitation monochromator from 250 nm to 315 nm. The resulting spectrum should resemble the absorption spectrum of the Fmoc group.

-

Emission Spectrum: Set the excitation monochromator to the determined excitation maximum (e.g., ~301 nm). Scan the emission monochromator from the excitation wavelength +10 nm (e.g., 311 nm) to 450 nm.

-

Data Analysis: Record the excitation and emission maxima (λex and λem).

NMR Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural confirmation.

Materials:

-

This compound (5-10 mg for 1H, 20-50 mg for 13C)

-

Deuterated solvent (e.g., DMSO-d6)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve the accurately weighed sample in approximately 0.6-0.7 mL of the deuterated solvent directly in the NMR tube.

-

Instrument Tuning: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the 1H spectrum and assign all proton and carbon signals to the molecular structure.

Mass Spectrometry

Objective: To confirm the molecular weight and elemental composition.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

-

Volatile acid (e.g., formic acid)

-

High-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Sample Infusion: Introduce the sample into the ion source via direct infusion or through an LC system.

-

Spectrum Acquisition: Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).

-

Data Analysis: Identify the m/z value of the molecular ion peak ([M+H]+, [M+Na]+, or [M-H]-). Compare the measured accurate mass to the theoretical mass to confirm the elemental formula.

Visualized Workflow and Relationships

The following diagrams illustrate the general workflow for spectroscopic characterization and the relationship between the chemical structure and its spectroscopic outputs.

Caption: General workflow for characterizing this compound.

Caption: How molecular components relate to spectroscopic data.

References

A Technical Guide to the Theoretical Principles of Photo-removable Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core theoretical principles of photo-removable protecting groups (PPGs), also known as photocages. It provides a comprehensive overview of their mechanisms of action, key quantitative parameters, and practical applications in research and drug development. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding and practical implementation of this powerful technology.

Introduction to Photo-removable Protecting Groups

Photo-removable protecting groups are chemical moieties that can be attached to a molecule to temporarily block its biological activity.[1][2] The activity can be restored on-demand by irradiation with light of a specific wavelength, which cleaves the PPG and releases the active molecule.[1][2] This process, often referred to as "uncaging," offers unparalleled spatiotemporal control over the release of bioactive compounds, making PPGs invaluable tools in a wide range of scientific disciplines.[3] The use of light as a "traceless reagent" avoids the need for additional chemical deprotection steps that could interfere with the system under study.

The development of a successful PPG hinges on a set of ideal characteristics:

-

High Photochemical Efficiency: A high quantum yield (Φ) and molar extinction coefficient (ε) at the irradiation wavelength are crucial for efficient cleavage with minimal light exposure.

-

Wavelength Specificity: The PPG should absorb light at a wavelength that is transparent to the biological system to minimize photodamage, typically above 350 nm.

-

Stability: The caged compound must be stable under physiological conditions to prevent premature release of the active molecule.

-

Biological Inertness: Both the caged compound and the photolyzed byproducts should be non-toxic and not interfere with the biological process being investigated.

-

Solubility: Good aqueous solubility is essential for applications in biological systems.

Major Classes and Mechanisms of Photo-removable Protecting Groups

PPGs are broadly classified based on their core chemical structure, which dictates their photochemical cleavage mechanism.

ortho-Nitrobenzyl Derivatives

The o-nitrobenzyl group is one of the most widely used classes of PPGs. Upon absorption of UV light, the excited nitro group abstracts a hydrogen atom from the benzylic carbon, initiating a rearrangement that leads to the formation of an aci-nitro intermediate. This intermediate is unstable and rapidly rearranges to release the protected molecule and a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct. This mechanism is a type of Norrish Type II reaction.

Caption: Photocleavage of o-Nitrobenzyl PPGs.

Carbonyl-Based Derivatives

This class includes phenacyl and coumarin-based PPGs, which are cleaved through different photochemical pathways.

Phenacyl Protecting Groups: The cleavage of phenacyl esters is thought to proceed via a radical mechanism, particularly in the presence of a hydrogen-donating solvent. Upon photoexcitation, the phenacyl group can abstract a hydrogen atom, leading to a cascade of reactions that release the protected carboxylic acid. A notable subclass is the p-hydroxyphenacyl (pHP) group, which undergoes a photo-Favorskii rearrangement. This mechanism involves the formation of a spirodiketone intermediate that is subsequently hydrolyzed to yield p-hydroxyphenylacetic acid and the released substrate.

Caption: Photo-Favorskii rearrangement of pHP PPGs.

Coumarin-Based Protecting Groups: Coumarin derivatives are highly efficient PPGs that are cleaved via a heterolytic mechanism. Upon photoexcitation to the first singlet excited state (S1), the bond between the coumarin core and the protected substrate breaks, forming a contact ion pair (CIP). This intermediate can either recombine to the starting material or be trapped by a nucleophilic solvent (like water) to release the substrate and the corresponding hydroxycoumarin byproduct.

References

Methodological & Application

Application Notes and Protocols for Fm-oc-L-Lys(Nvoc)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Orthogonal Protection in SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise construction of peptide chains on a solid support.[1] A key principle for the synthesis of complex peptides, such as branched or side-chain modified peptides, is the use of an "orthogonal" protection strategy.[2][3] An orthogonal system employs multiple protecting groups, each removable under specific conditions without affecting the others.[2] This allows for precise, site-specific modifications at various stages of the synthesis.

The Fmoc/Nvoc Orthogonal Pair

Fmoc-L-Lys(Nvoc)-OH is a specialized amino acid derivative designed for such advanced synthetic strategies. It utilizes two distinct protecting groups with orthogonal cleavage mechanisms:

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This group protects the α-amino function of the lysine backbone. It is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like DMF.[2] It remains stable under acidic and photolytic conditions.

-

Nvoc (6-nitroveratryloxycarbonyl) Group: This group protects the ε-amino function of the lysine side chain. The Nvoc group is photolabile, meaning it is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for final peptide cleavage. It can be selectively removed by UV irradiation, typically at a wavelength of 350-365 nm.

This orthogonality provides chemists with precise control over when and where the lysine side chain is deprotected, enabling subsequent modifications such as branching, cyclization, or the attachment of labels and cargo molecules.

Key Applications

The unique properties of this compound make it invaluable for:

-

Spatially Controlled Synthesis: Ideal for the fabrication of high-density peptide arrays for high-throughput screening in drug discovery and proteomics.

-

Synthesis of Branched Peptides: Allows for the synthesis of a new peptide chain from the lysine side chain after photodeprotection.

-

Site-Specific Labeling: Facilitates the attachment of fluorescent dyes, biotin, or other reporter molecules to a specific lysine residue within a peptide sequence.

-

Photocaged Peptides: The Nvoc group can act as a "cage," rendering a peptide biologically inactive until it is "uncaged" by light, allowing for spatiotemporal control over biological processes.

Properties of this compound

A summary of the key physical and chemical properties is provided in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₃₃N₃O₁₀ | |

| Molecular Weight | 607.61 g/mol | |

| Appearance | Powder | |

| Melting Point | 108 °C (decomposes) | |

| Storage Temperature | 2-8°C | |

| CAS Number | 150571-28-1 | |

| Solubility | Soluble in DMSO (10 mM), DMF |

Detailed Experimental Protocols

The following protocols provide a general guideline for the use of this compound in manual or automated Fmoc-SPPS. The synthesis is assumed to be performed on a 0.1 mmol scale using a standard solid-phase reactor.

Protocol 1: Standard Fmoc-SPPS Elongation Cycle

This protocol details the standard cycle for adding an amino acid during SPPS.

| Step | Procedure | Reagents & Conditions | Duration |

| 1. Resin Swelling | Swell the resin in the appropriate solvent in the reaction vessel. | Dichloromethane (DCM) or Dimethylformamide (DMF) | 30 min |

| 2. Fmoc Deprotection | Remove the N-terminal Fmoc group from the resin-bound peptide. | 20% Piperidine in DMF | 1 x 3 min, then 1 x 10 min |

| 3. Washing | Wash the resin to remove piperidine and the fulvene adduct. | DMF (5x), DCM (3x), DMF (3x) | ~10 min |

| 4. Amino Acid Coupling | Couple the next Fmoc-protected amino acid. For this compound, use the same procedure. | 3-fold molar excess of Fmoc-AA-OH, HBTU/HOBt (or similar), and DIPEA in DMF. | 1-2 hours |

| 5. Washing | Wash the resin to remove excess reagents and byproducts. | DMF (5x), DCM (3x) | ~8 min |

Note: Coupling completion can be monitored using a colorimetric test such as the Kaiser test.

Protocol 2: Selective Nvoc Side-Chain Deprotection

This protocol is performed after the full peptide sequence has been assembled and before final cleavage, or at an intermediate stage if side-chain modification is desired.

| Step | Procedure | Reagents & Conditions | Duration |

| 1. N-Terminal Protection | If Nvoc removal is performed mid-synthesis, ensure the N-terminal α-amino group is protected (e.g., with Boc anhydride) to prevent side reactions. | Boc₂O, DIPEA in DMF | 30 min |

| 2. Resin Preparation | Wash the peptide-resin extensively with a solvent transparent to UV light at 365 nm, such as Dioxane or Methanol. Swell the resin in this solvent. | Dioxane or Methanol | 20 min |

| 3. Photolysis | Irradiate the resin suspension with UV light. The vessel should be made of quartz or another UV-transparent material. Agitate the suspension gently during irradiation. | UV lamp, 350-365 nm wavelength. | 30-60 min |

| 4. Washing | Wash the resin thoroughly to remove the cleaved Nvoc group and byproducts. | Dioxane (3x), DCM (3x), DMF (3x) | ~10 min |

| 5. Modification (Optional) | The now-free lysine side-chain amine is ready for coupling to another molecule or for further peptide chain elongation. | Standard coupling conditions (Protocol 1, Step 4) | 1-2 hours |

Protocol 3: Final Cleavage and Deprotection

This protocol cleaves the completed peptide from the resin and removes any remaining acid-labile side-chain protecting groups.

| Step | Procedure | Reagents & Conditions | Duration |

| 1. Resin Preparation | Wash the peptide-resin with DCM and dry it under vacuum. | DCM, Vacuum | 15 min |

| 2. Cleavage | Treat the dry resin with the cleavage cocktail. The composition depends on the peptide sequence. | Standard Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS). | 2-3 hours |

| 3. Peptide Precipitation | Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether. | Cold Diethyl Ether | 30 min at -20°C |

| 4. Isolation | Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 times. | Centrifugation, Cold Diethyl Ether | ~15 min |

| 5. Drying & Purification | Dry the crude peptide under vacuum. Purify using reverse-phase HPLC. | Vacuum, RP-HPLC | - |

Visual Workflows (Graphviz)

The following diagrams illustrate the key processes in the synthesis protocol.

Caption: Overall workflow for SPPS using an orthogonal Fmoc/Nvoc strategy.

Caption: Orthogonal deprotection of this compound.

References

Application Notes and Protocols for the Synthesis of Caged Peptides using Fmoc-L-Lys(Nvoc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolabile protecting groups, often referred to as "caging" groups, are invaluable tools in chemical biology and drug development. They allow for the spatiotemporal control of biologically active molecules, such as peptides, by rendering them inert until a pulse of light triggers their release. The nitroveratryloxycarbonyl (Nvoc) group is a well-established photocleavable protecting group for amines, which can be efficiently removed by UV irradiation, typically around 350-365 nm.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of Fmoc-L-Lys(Nvoc)-OH in solid-phase peptide synthesis (SPPS) to generate caged peptides. This compound is a lysine derivative where the ε-amino group is protected by the photolabile Nvoc group, and the α-amino group is protected by the base-labile Fmoc group, making it fully compatible with standard Fmoc-based SPPS strategies.[3][4]

Properties of this compound

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 607.61 g/mol | |

| Appearance | Off-white to pale yellow powder | |

| Solubility | Soluble in DMF, NMP, and DMSO | |

| Storage | Store at 2-8 °C, protected from light | |

| Photolysis Wavelength | ~350 - 365 nm |

Experimental Protocols

The synthesis of caged peptides using this compound follows the general principles of Fmoc-based solid-phase peptide synthesis. The overall workflow involves the sequential coupling of Fmoc-protected amino acids to a solid support, followed by cleavage and deprotection of the peptide from the resin, and finally, purification. The caged lysine residue is incorporated at the desired position in the peptide sequence using this compound as the building block.

Solid-Phase Peptide Synthesis (SPPS) of Nvoc-Caged Peptides

This protocol outlines the manual synthesis of a generic Nvoc-caged peptide on a 0.1 mmol scale. The procedure can be adapted for automated peptide synthesizers.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Washing solvent: DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether (cold)

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (Standard Amino Acids):

-

In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours.

-

Wash the resin with DMF (5-7 times).

-

Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Incorporation of this compound:

-

Follow the same procedure as in step 3, using this compound as the amino acid to be coupled. Due to the potential for steric hindrance, a double coupling may be beneficial to ensure high efficiency.

-

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.

-

Cleavage and Global Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

-

Dry the crude peptide pellet under vacuum.

-

Purification of the Caged Peptide

The crude caged peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

RP-HPLC system with a C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Protocol:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B, or a small amount of DMSO followed by dilution with Solvent A).

-

Filter the solution to remove any particulates.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30-60 minutes).

-

Monitor the elution at 220 nm and 280 nm. The caged peptide will also have an absorbance maximum around 350 nm due to the Nvoc group.

-

Collect fractions corresponding to the major peak.

-

Analyze the collected fractions by mass spectrometry to confirm the identity of the caged peptide.

-

Pool the pure fractions and lyophilize to obtain the final purified caged peptide as a white, fluffy powder.

Photolytic Deprotection (Uncaging) of the Peptide

The Nvoc protecting group is removed by irradiation with UV light.

Materials:

-

UV lamp with an output around 350-365 nm (e.g., a mercury arc lamp with appropriate filters or a high-power LED).

-

Quartz cuvette or reaction vessel.

-

Solvent for photolysis (e.g., aqueous buffer, methanol, or acetonitrile, depending on the peptide's solubility and the experimental requirements).

Protocol:

-

Dissolve the purified caged peptide in the chosen solvent in a quartz vessel. The concentration should be optimized for the specific peptide and experimental setup, but a starting point of 10-100 µM is common.

-

Irradiate the solution with the UV lamp. The irradiation time will depend on the lamp intensity, the quantum yield of the Nvoc group, and the concentration of the caged peptide. A typical irradiation time can range from a few minutes to a couple of hours.

-

Monitor the progress of the deprotection by RP-HPLC or mass spectrometry. The disappearance of the caged peptide peak and the appearance of the uncaged peptide peak will indicate the completion of the reaction.

-

The uncaged peptide solution is now ready for use in biological assays or further experiments.

Quantitative Data

The efficiency of caged peptide synthesis and deprotection can be quantified at various stages.

| Parameter | Typical Value/Range | Notes |

| Coupling Efficiency of this compound | >95% | Can be lower than standard amino acids due to steric hindrance. Double coupling is recommended. Monitored by Kaiser test. |

| Overall Yield of Crude Caged Peptide | 30-70% | Highly dependent on the peptide sequence and length. |

| Purity of Caged Peptide after RP-HPLC | >98% | Achievable with standard purification protocols. |

| Quantum Yield of Nvoc Photolysis | 0.001 - 0.01 | This value can be influenced by the solvent and the local environment of the chromophore. |

Visualizations

Chemical Structure of this compound

Caption: Structure of this compound.

Workflow for Solid-Phase Synthesis of Caged Peptides

Caption: SPPS workflow for caged peptides.

Mechanism of Nvoc Photodeprotection

Caption: Nvoc photodeprotection mechanism.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low coupling efficiency of this compound | Steric hindrance from the Nvoc and Fmoc groups. | Perform a double coupling. Use a more potent coupling reagent like HATU. Increase the coupling time. |

| Incomplete photodeprotection | Insufficient irradiation time or lamp intensity. Inner filter effect at high concentrations. Peptide aggregation. | Increase irradiation time. Use a more powerful UV source. Decrease the concentration of the caged peptide. Use a solvent that minimizes peptide aggregation. |

| Side reactions during photolysis | The nitrosobenzaldehyde byproduct can react with the newly liberated amine. | Add a scavenger for the aldehyde byproduct, such as semicarbazide, to the photolysis solution. |

| Low yield of purified peptide | Incomplete reactions during SPPS. Loss during purification. | Optimize coupling and deprotection times. Carefully collect and pool HPLC fractions. |

Conclusion

This compound is a versatile building block for the synthesis of caged peptides using standard Fmoc-SPPS protocols. The ability to photochemically remove the Nvoc protecting group provides a powerful method for the precise control of peptide activity in a variety of biological and biomedical applications. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully synthesize and utilize Nvoc-caged peptides for their specific research needs.

References

Protocol for Nvoc Group Cleavage in Solid-Phase Synthesis: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The o-nitroveratryloxycarbonyl (Nvoc) protecting group is a photolabile moiety widely utilized in solid-phase synthesis, particularly for applications requiring spatial and temporal control of deprotection. Its removal is achieved through UV irradiation, typically at wavelengths around 350-365 nm, offering an orthogonal deprotection strategy to the more common acid-labile (Boc) and base-labile (Fmoc) groups. This orthogonality allows for the selective deprotection of specific amino acids or nucleotides in a sequence, making it invaluable for the synthesis of complex peptides, modified biopolymers, and for applications in microarray fabrication.

The photolytic cleavage of the Nvoc group proceeds via an intramolecular rearrangement, yielding the free amine, carbon dioxide, and a 2-nitrosoveratraldehyde byproduct. While effective, the accumulation of this byproduct can interfere with subsequent synthetic steps and potentially modify the target molecule. Therefore, the optimization of cleavage conditions, including irradiation time, solvent, and the use of scavengers, is critical to ensure high yields and purity of the final product. These application notes provide a detailed protocol for the efficient cleavage of the Nvoc group in solid-phase synthesis, including quantitative data for comparison and troubleshooting guidelines.

Data Presentation

Table 1: Quantitative Analysis of Nvoc Cleavage Efficiency with Varying Irradiation Times